molecular formula C24H23N5O4 B2857756 2-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226449-63-3

2-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2857756
CAS No.: 1226449-63-3
M. Wt: 445.479
InChI Key: NOSXTEKTZAJRIV-UHFFFAOYSA-N
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Description

The compound 2-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide (hereafter referred to as the "target compound") is a triazolo-pyridine derivative characterized by a fused bicyclic core with a carboxamide linkage and substituted aryl groups. Its structure includes:

  • A 2-ethoxyphenylcarbamoyl methyl substituent at position 2.
  • A 3-methylphenyl group linked via an amide bond at position 6.

This scaffold is analogous to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or modulators of metabolic pathways .

Properties

IUPAC Name

2-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-3-33-20-10-5-4-9-19(20)26-22(30)15-29-24(32)28-14-17(11-12-21(28)27-29)23(31)25-18-8-6-7-16(2)13-18/h4-14H,3,15H2,1-2H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSXTEKTZAJRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves the annulation of a pyridine ring to a thiazole core. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . This reaction proceeds through a two-stage process, first forming an intermediate which then undergoes further cyclization to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the chlorophenyl and diazepan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound’s unique structure allows it to interact with multiple pathways, potentially leading to a broad spectrum of biological activities .

Comparison with Similar Compounds

Key Structural Features Compared to Analogs

The target compound shares structural motifs with several triazolo-pyridine and related heterocyclic derivatives (Table 1):

Compound Name Core Structure Substituents at Key Positions Molecular Weight (g/mol)
Target Compound 1,2,4-triazolo[4,3-a]pyridine 2-ethoxyphenylcarbamoyl methyl; 3-methylphenyl ~479.5 (estimated)
2-{[(3-Fluoro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide 1,2,4-triazolo[4,3-a]pyridine 3-fluoro-4-methylphenyl; 4-methoxyphenyl ~493.5
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 1,2,4-triazolo[4,3-b]pyridazine 4-ethoxyphenyl; 3-methylpyridazine ~405.4
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-dihydropyridine Furyl; thioether-linked methoxyphenyl ~548.6

Structural Insights :

  • The triazolo[4,3-a]pyridine core in the target compound differs from triazolo[4,3-b]pyridazine () in nitrogen positioning, altering electronic properties and binding interactions .
  • Substituent variations (e.g., 2-ethoxyphenyl vs.
  • NMR studies on analogous triazolo-pyridines () reveal that substituent changes in regions A (positions 39–44) and B (29–36) significantly shift proton environments, suggesting similar structural sensitivity in the target compound .

Pharmacological and Bioactivity Profiles

Kinase Inhibition Potential

  • Triazolo-pyridines are known to inhibit kinases (e.g., JAK2, EGFR) due to their ATP-binding site compatibility .
  • The 3-methylphenyl group may enhance lipophilicity, improving membrane permeability compared to the 4-methoxyphenyl analog () .

Anti-inflammatory and Anticancer Activity

  • 1,4-dihydropyridines () exhibit calcium channel modulation, but the target compound’s triazolo core may shift activity toward apoptosis pathways .

Physicochemical Properties and ADME

Key Properties (Estimated):

  • LogP : ~3.2 (moderately lipophilic due to ethoxyphenyl and methyl groups).
  • Solubility : Low aqueous solubility (common for triazolo-pyridines), necessitating formulation optimization .
  • Metabolic Stability : The ethoxy group may slow oxidative metabolism compared to methoxy analogs .

ADME Considerations

  • Early safety pharmacology data for related triazolo-pyridines () suggest moderate CYP450 inhibition risks, requiring further profiling .

Computational and Docking Studies

  • AutoDock Vina () has been used to predict binding modes of similar compounds. The target compound’s 2-ethoxyphenyl group may occupy hydrophobic pockets in kinase targets, while the carboxamide linker forms hydrogen bonds .
  • Lumping strategies () group analogs with shared cores for property prediction, suggesting the target compound’s behavior aligns with triazolo-pyridines in solubility and reactivity .

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